Aminoacylase (CAS 9012-37-7), formally classified as N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14), is a highly efficient zinc-dependent metalloenzyme utilized primarily for the kinetic resolution of racemic amino acids. In industrial and laboratory settings, it catalyzes the strictly stereospecific hydrolysis of N-acyl-L-amino acids to yield enantiopure L-amino acids and free carboxylates, leaving the N-acyl-D-amino acid intact [1]. Commercially sourced predominantly from microbial species (e.g., Aspergillus oryzae or melleus) or mammalian porcine kidney, this enzyme is a cornerstone of green chemistry and biocatalytic manufacturing. For procurement and process chemistry, its value lies in its ability to operate under mild aqueous conditions, its broad tolerance for diverse aliphatic and aromatic side chains, and its exceptional suitability for immobilization in continuous packed-bed reactor systems [2].
Substituting Aminoacylase with classical chemical resolution methods (such as diastereomeric salt crystallization using chiral auxiliaries) introduces severe process inefficiencies. Chemical resolution requires stoichiometric amounts of expensive resolving agents, multiple energy-intensive recrystallization steps to achieve high enantiomeric purity, and complex solvent recovery loops [1]. In contrast, Aminoacylase achieves >99% enantiomeric excess (ee) in a single aqueous step. Furthermore, attempting to substitute Aminoacylase with generic industrial hydrolases (like non-specific proteases or lipases) fails because these alternatives lack the absolute L-stereospecificity required for pharmaceutical-grade amino acid production, leading to cross-contamination with D-enantiomers and drastically reduced downstream yields. Finally, substituting microbial Aspergillus aminoacylase with mammalian porcine kidney acylase introduces regulatory complexities (animal-derived material risks) and reduces thermal stability during immobilization, making the microbial variant the strict requirement for scalable manufacturing [2].
In the production of enantiopure L-amino acids, Aminoacylase provides near-absolute stereospecificity. Biotransformations utilizing Aminoacylase routinely achieve >99% enantiomeric excess (ee) in a single hydrolytic step at high substrate loadings (>100 g/L) [1]. Conversely, traditional chemical resolution via diastereomeric salt formation typically yields 80-90% ee in the first pass, requiring 2 to 3 additional recrystallization steps to reach >99% ee, which inherently reduces the overall yield and increases solvent waste [2].
| Evidence Dimension | Enantiomeric Excess (ee) and Process Steps |
| Target Compound Data | Aminoacylase: >99% ee in 1 step (aqueous) |
| Comparator Or Baseline | Chemical Resolution: ~80-90% ee in 1 step (requires multiple recrystallizations for >99%) |
| Quantified Difference | Elimination of 2-3 purification steps while maintaining >99% ee. |
| Conditions | Aqueous biotransformation (Aminoacylase) vs. solvent-based crystallization (Chemical) |
Procuring Aminoacylase eliminates the need for multi-step crystallizations, drastically lowering solvent usage and downstream processing costs in chiral manufacturing.
When selecting the specific source of Aminoacylase, microbial Aspergillus oryzae or melleus variants are vastly preferred for industrial procurement over porcine kidney acylase I. Microbial aminoacylase demonstrates superior robustness for immobilization on supports like Eupergit C or DEAE-Sephadex, maintaining operational stability for over 30 days in continuous packed-bed reactors [1]. Furthermore, porcine-derived enzymes carry inherent risks of transmissible spongiform encephalopathies (TSE/BSE), requiring stringent regulatory documentation for pharmaceutical use, whereas the fungal enzyme is strictly animal-free .
| Evidence Dimension | Regulatory profile and immobilization suitability |
| Target Compound Data | Aspergillus Aminoacylase: Animal-free, highly stable upon immobilization |
| Comparator Or Baseline | Porcine Kidney Aminoacylase: Animal-derived (TSE/BSE risk), lower operational half-life |
| Quantified Difference | Complete elimination of animal-origin regulatory hurdles with enhanced continuous-flow stability. |
| Conditions | Industrial scale-up for pharmaceutical intermediates |
Microbial Aminoacylase is the mandatory choice for cGMP pharmaceutical manufacturing due to its animal-free origin and superior economics in continuous processing.
Process intensity is a critical procurement metric. Aminoacylase-catalyzed resolutions can operate efficiently at substrate concentrations exceeding 100 g/L (and often >200 g/L) without the addition of organic cosolvents [1]. In contrast, asymmetric chemical hydrogenation using transition metal catalysts (e.g., Rh/Ru complexes) often requires high dilutions (typically 10-50 g/L) to prevent catalyst poisoning and manage exothermic profiles, alongside the requirement for high-pressure hydrogen infrastructure [2].
| Evidence Dimension | Maximum Substrate Loading |
| Target Compound Data | Aminoacylase: >100-200 g/L in aqueous media |
| Comparator Or Baseline | Asymmetric Chemocatalysis: 10-50 g/L in organic solvents |
| Quantified Difference | 2x to 10x higher volumetric productivity (space-time yield) for Aminoacylase. |
| Conditions | Industrial batch or continuous biotransformation vs. pressurized hydrogenation |
High substrate loading directly translates to smaller reactor volumes, lower water/solvent consumption, and significantly reduced capital expenditure for large-scale production.
Aminoacylase is the industry standard for the bulk production of proteinogenic and non-proteinogenic L-amino acids (such as L-methionine and L-valine) via the resolution of synthetic N-acetyl-DL-amino acids. Because it achieves >99% ee in a single step and tolerates high substrate loadings (>100 g/L), it is the optimal biocatalyst for continuous packed-bed reactor systems, minimizing downstream processing costs[1].
For the synthesis of unnatural or rare L-alpha-amino acids used as active pharmaceutical ingredient (API) building blocks, microbial Aminoacylase provides the necessary strict stereospecificity. Its broad substrate tolerance for various aliphatic and aromatic N-acyl groups allows a single procured enzyme to be validated for multiple API synthesis routes, replacing complex asymmetric chemical synthesis .
Leveraging the reverse synthetic activity of Aminoacylase, the enzyme is increasingly procured for the green synthesis of biobased N-acyl-amino acid surfactants. This application avoids the use of toxic acyl chlorides and phosgene chemistry, providing an environmentally friendly, aqueous-based manufacturing route for the cosmetics and personal care industries[2].
Irritant;Health Hazard